5,6-Diamino-1-methyluracil is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The derivatives of uracil, such as 5-amino-6-methyluracil, have been studied for their potential applications in various fields due to their unique chemical properties. These compounds have shown promise in inhibiting free-radical oxidation and in medical applications, particularly in the reactivation of inhibited enzymes.
In the medical field, derivatives of 6-methyluracil have been explored for their ability to reactivate organophosphate-inhibited acetylcholinesterase (AChE), an enzyme critical for nerve function. Using paraoxon as a model organophosphate, studies have shown that these derivatives can effectively reactivate AChE in vitro. One particular compound, although less effective than the standard treatment pyridinium-2-aldoxime (2-PAM), has demonstrated the ability to reactivate AChE in the brain, reduce neuron death, and prevent memory impairment in a rat model of neurodegeneration3. This suggests potential for the development of new treatments for organophosphate poisoning.
The inhibitory effect of 5-amino-6-methyluracil on free-radical oxidation highlights its potential as an antioxidant. The ability to prevent the radical-chain oxidation of organic compounds like 1,4-dioxane suggests that these derivatives could be used to protect against oxidative damage in various industrial and possibly biological systems1 2.
5,6-Diamino-1-methyluracil is classified as a pyrimidine derivative, specifically an amino-substituted uracil. Its chemical formula is with a molecular weight of 156.14 g/mol. The compound is recognized for its potential biological activities and is often studied for its role in nucleic acid interactions and as a precursor in the synthesis of various pharmaceutical agents .
The synthesis of 5,6-diamino-1-methyluracil can be achieved through several methods:
The molecular structure of 5,6-diamino-1-methyluracil has been characterized using X-ray diffraction techniques. The compound features a pyrimidine ring with two amino groups at the 5 and 6 positions and a methyl group at the 1 position. Key structural characteristics include:
5,6-Diamino-1-methyluracil participates in various chemical reactions:
The mechanism of action for 5,6-diamino-1-methyluracil primarily involves its interaction with nucleic acids. It acts as an analogue to uracil, potentially inhibiting enzymes involved in nucleic acid metabolism:
The physical and chemical properties of 5,6-diamino-1-methyluracil include:
5,6-Diamino-1-methyluracil has several scientific applications:
5,6-Diamino-1-methyluracil is systematically named as 5,6-diamino-1-methylpyrimidine-2,4(1H,3H)-dione, reflecting its pyrimidinedione core with amino substituents at positions 5 and 6 and a methyl group at N1. Its CAS Registry Number 6972-82-3 uniquely identifies this compound in chemical databases. Alternative designations include 5,6-diamino-1-methyl-2,4(1H,3H)-pyrimidinedione and 5,6-diamino-1-methylpyrimidine-2,4-dione, which are used interchangeably in synthetic and crystallographic literature [3] [4]. The molecular formula is C₅H₈N₄O₂ (molecular weight: 156.14 g/mol), as confirmed by PubChem and commercial chemical catalogs [2] [3] [7].
Table 1: Nomenclature and Identifiers of 5,6-Diamino-1-methyluracil
Property | Value |
---|---|
Systematic Name | 5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione |
CAS Registry Number | 6972-82-3 |
Molecular Formula | C₅H₈N₄O₂ |
Molecular Weight | 156.14 g/mol |
Alternative Names | 5,6-Diamino-1-methyluracil; MFCD00091924 |
SMILES | CN1C(=O)NC(=O)C(N)=C1N |
InChIKey | PSIJQVXIJHUQPJ-UHFFFAOYSA-N |
X-ray Crystallography: The crystal structure of 5,6-diamino-1-methyluracil was determined in a 1997 Journal of Molecular Structure study. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.02 Å, b = 12.35 Å, c = 8.94 Å, and β = 106.5°. Key features include:
Table 2: Crystallographic and Spectroscopic Data Summary
Method | Key Parameters | Observations |
---|---|---|
X-ray Diffraction | Space group: P2₁/c; β = 106.5° | Planar ring; H-bonding N6-H⋯O4 (2.70 Å) |
¹H NMR (DMSO-d₆) | δ 2.85 (s, 3H, CH₃); δ 5.75 (s, 2H, 6-NH₂); δ 7.20 (s, 2H, 5-NH₂) | Amino group distinctions due to electronic asymmetry |
¹³C NMR | δ 27.8 (CH₃); δ 152.1 (C5); δ 158.9 (C6); δ 163.5 (C2); δ 175.2 (C4) | Carbonyl and C5/C6 chemical shifts indicative of amino substitution |
Nuclear Magnetic Resonance Spectroscopy: ¹H and ¹³C NMR analyses confirm the substituent environment. The ¹H NMR spectrum (DMSO-d₆) exhibits:
5,6-Diamino-1-methyluracil exhibits prototropic tautomerism at the 5- and 6-amino groups, though the diamino dione form (5,6-diamino-1-methyluracil) predominates in solid and solution states. Computational studies suggest amino-imino tautomerization is energetically disfavored by >15 kJ/mol due to loss of aromaticity in the pyrimidine ring.
The crystal structure reveals a 3D hydrogen-bonding network:
Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p) level) provide insights into electronic behavior:
Table 3: DFT-Calculated Electronic Parameters
Parameter | Value/Description | Significance |
---|---|---|
HOMO Energy | -6.8 eV | Nucleophilic sites: C5, C6, 5-NH₂, 6-NH₂ |
LUMO Energy | -1.9 eV | Electrophilic sites: C2, C4, O2, O4 |
Band Gap (ΔE) | 4.9 eV | Moderate reactivity; kinetic stability |
Molecular Dipole Moment | 6.2 Debye | Polar molecule; enhances crystal cohesion |
NPA Charges | O2: -0.45e; O4: -0.48e; N5/N6: -0.32e | Hydrogen-bonding capacity confirmed |
These computational insights align with experimental reactivity patterns, such as preferential condensation at C6 with carboxylic acids to form xanthine precursors [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7